molecular formula C3H6ClN5 B13986861 2-(2-Chloroethyl)tetrazol-5-amine CAS No. 15284-32-9

2-(2-Chloroethyl)tetrazol-5-amine

Cat. No.: B13986861
CAS No.: 15284-32-9
M. Wt: 147.57 g/mol
InChI Key: HVKIYOZJTNDGAT-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)tetrazol-5-amine is a chemical compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal and material chemistry. The presence of the tetrazole ring imparts unique chemical properties, making these compounds valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethyl)tetrazol-5-amine typically involves the reaction of 2-chloroethylamine with sodium azide under controlled conditions. The reaction proceeds through the formation of an intermediate azide, which cyclizes to form the tetrazole ring. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature .

Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloroethyl)tetrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrazoles and their derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-(2-Chloroethyl)tetrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the chloroethyl group can undergo substitution reactions, leading to the formation of active intermediates that interact with biological targets .

Comparison with Similar Compounds

Uniqueness: 2-(2-Chloroethyl)tetrazol-5-amine is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

15284-32-9

Molecular Formula

C3H6ClN5

Molecular Weight

147.57 g/mol

IUPAC Name

2-(2-chloroethyl)tetrazol-5-amine

InChI

InChI=1S/C3H6ClN5/c4-1-2-9-7-3(5)6-8-9/h1-2H2,(H2,5,7)

InChI Key

HVKIYOZJTNDGAT-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N1N=C(N=N1)N

Origin of Product

United States

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